molecular formula C7H11NOS B573686 (5-Isopropylthiazol-2-yl)methanol CAS No. 165315-71-9

(5-Isopropylthiazol-2-yl)methanol

Cat. No.: B573686
CAS No.: 165315-71-9
M. Wt: 157.231
InChI Key: XODKQYZRBFCYEY-UHFFFAOYSA-N
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Description

(5-Isopropylthiazol-2-yl)methanol is a heterocyclic compound featuring a thiazole ring substituted with an isopropyl group at position 5 and a hydroxymethyl (-CH2OH) group at position 2. The thiazole core contributes to its aromaticity and electronic properties, while the substituents influence steric and solubility characteristics.

  • Molecular Formula: C7H11NOS (inferred from structural analogs)
  • Isopropyl group at position 5 introduces steric bulk. Hydroxymethyl group at position 2 enhances hydrophilicity.

Properties

IUPAC Name

(5-propan-2-yl-1,3-thiazol-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NOS/c1-5(2)6-3-8-7(4-9)10-6/h3,5,9H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XODKQYZRBFCYEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CN=C(S1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Isopropylthiazol-2-yl)methanol typically involves the reaction of 2-bromo-5-isopropylthiazole with methanol in the presence of a base such as sodium hydride. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to minimize by-products and ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

(5-Isopropylthiazol-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(5-Isopropylthiazol-2-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in developing new pharmaceuticals with anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of (5-Isopropylthiazol-2-yl)methanol involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The methanol group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity. These interactions can lead to various biological effects, such as antimicrobial or anti-inflammatory activities .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Core Structure Substituents Molecular Formula Key Functional Groups
(5-Isopropylthiazol-2-yl)methanol Thiazole 5-isopropyl, 2-hydroxymethyl C7H11NOS -OH, thioether
(5-Cyclopropyl-2-methyl-pyrazol-3-yl)methanol Pyrazole 5-cyclopropyl, 3-hydroxymethyl, 2-methyl C8H12N2O -OH, cyclopropane
2-(Isopropyl-thiazol-5-ylMethyl-aMino)-ethanol Thiazole 5-isopropyl, methylamino-ethanol C9H16N2OS -OH, secondary amine
(2-Methyl-5-nitro-1H-imidazol-1-yl)methanol derivatives Imidazole 2-methyl, 5-nitro, 1-hydroxymethyl Varies (e.g., C5H7N3O3) -OH, nitro group

Key Observations :

  • Core Heterocycle : Thiazole (sulfur-containing) vs. pyrazole/imidazole (nitrogen-rich). Sulfur in thiazole increases polarity compared to pyrazole .
  • Substituent Effects : Isopropyl groups enhance lipophilicity, while hydroxymethyl improves water solubility. Nitro groups (in imidazole derivatives ) introduce electron-withdrawing effects, altering reactivity.

Comparison :

  • Thiazole and imidazole derivatives often employ aldehydes and bases (e.g., sodium methylate) for substituent introduction .
  • Purification methods (e.g., recrystallization with ethanol/acetone ) are common across analogs.

Physicochemical Properties

Property This compound Pyrazole Methanol Thiazole-Aminoethanol
Molecular Weight ~157.2 g/mol 152.2 g/mol 200.3 g/mol
Solubility Moderate in polar solvents High (due to -OH) Moderate (amine enhances)
Boiling/Melting Point Not reported Not reported Not reported
Stability Likely stable under neutral conditions Stable (rigid cyclopropane) May degrade under acidic conditions (amine)

Key Notes:

  • The hydroxymethyl group in all compounds enhances water solubility.
  • Thiazole-aminoethanol has higher molecular weight due to the ethylamino chain.

Research Implications and Gaps

  • Reactivity: The thiazole core in this compound may favor electrophilic substitution at position 2 or 5, similar to imidazole derivatives .
  • Synthesis Optimization: Further studies are needed to confirm optimal routes for this compound, leveraging methods from pyrazole or imidazole systems.

Biological Activity

(5-Isopropylthiazol-2-yl)methanol is a thiazole derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly its antibacterial properties. This article delves into various aspects of its biological activity, including mechanisms of action, pharmacokinetics, and applications in drug discovery.

Structure and Properties

This compound is characterized by the presence of a thiazole ring, which is a five-membered heterocyclic compound containing both sulfur and nitrogen. The compound has the molecular formula C₇H₁₁NOS and a molecular weight of 157.23 g/mol. Its structure allows it to participate in various chemical reactions, making it a versatile building block for synthesizing other biologically active compounds.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial activity. Thiazole derivatives are believed to interact with bacterial cell membranes, potentially disrupting their integrity and function. This interaction may involve:

  • Cell Penetration : The compound may utilize cell-penetrating peptides to enhance its uptake into bacterial cells.
  • Biochemical Pathways : It is suggested that these derivatives can affect pathways related to bacterial growth and survival, leading to cell death.

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for understanding its bioavailability and therapeutic potential. Key aspects include:

  • Absorption : The compound's solubility in biological fluids influences its absorption rate.
  • Distribution : Factors such as lipophilicity can affect how well the compound distributes throughout the body.
  • Metabolism : Thiazole derivatives can undergo various metabolic transformations, including oxidation and reduction reactions, which can impact their biological activity.

Case Studies

  • Antimicrobial Studies : A study demonstrated that thiazole derivatives, including this compound, showed potent activity against Gram-positive and Gram-negative bacteria. The compound's structure was optimized through structural activity relationship (SAR) studies, which highlighted the importance of the isopropyl group at the 5-position for enhancing antibacterial efficacy .
  • In Vitro Activity : In vitro assays indicated that this compound exhibited an IC50 value in the low micromolar range against specific bacterial strains, suggesting strong potential as an antimicrobial agent .

Applications in Drug Discovery

The unique chemical properties of this compound make it a valuable candidate in drug discovery efforts aimed at developing new antibiotics. Its ability to modify biological pathways suggests potential applications in treating infections caused by resistant bacterial strains.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntibacterialSignificant activity against multiple strains
AntifungalPotential antifungal properties under investigation
Drug DevelopmentUsed as a building block for new pharmaceuticals

Q & A

Q. What protocols mitigate risks during large-scale synthesis?

  • Methodology :
  • Ventilation : Use fume hoods to manage methanol vapors (TLV: 200 ppm) .
  • Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before aqueous disposal .

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